molecular formula C7H12O7 B095745 D-Galacturonic acid methyl ester CAS No. 16048-08-1

D-Galacturonic acid methyl ester

Cat. No.: B095745
CAS No.: 16048-08-1
M. Wt: 208.17 g/mol
InChI Key: DICCNWCUKCYGNF-DHVFOXMCSA-N
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Description

D-Galacturonic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C7H12O7 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
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Biological Activity

D-Galacturonic acid methyl ester (DGAME) is a derivative of galacturonic acid, a key component of pectin, which is widely studied for its biological activity. This article explores the various biological activities of DGAME, including its effects on cellular processes, its potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its methyl ester functional group attached to the galacturonic acid backbone. This modification influences its solubility and reactivity, making it an important compound in various biological systems. The degree of methylation affects the physicochemical properties and biological activities of pectin-derived compounds, including DGAME.

1. Antioxidant Activity

Research indicates that DGAME exhibits significant antioxidant properties. A study demonstrated that oligo-galacturonic acids derived from pectin showed high radical scavenging activity (RSA), with values reaching up to 74% at a concentration of 40 mg/mL when tested against reactive oxygen species (ROS) . This antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases.

2. Anti-Diabetic Effects

DGAME has been shown to possess anti-diabetic properties. In vivo studies involving alloxan-induced diabetic mice demonstrated that pectin extracts containing high levels of galacturonic acid significantly improved glucose homeostasis and enhanced hepatic glycogen content . The mechanism involves the activation of insulin signaling pathways, particularly the IRS-1/PI3K/Akt pathway, which plays a vital role in glucose metabolism.

3. Anti-Cancer Properties

The cytotoxic effects of DGAME have been investigated in various cancer cell lines. In vitro assays revealed that products derived from the degradation of pectin, including unsaturated galacturonic acids, exhibited potent anti-tumor effects against MCF-7 breast cancer cells, leading to significant reductions in cell viability . The study found that at a concentration of 40 mg/mL, the survival rates were as low as 7% after 48 hours of treatment.

The biological activities of DGAME can be attributed to several mechanisms:

  • Cellular Signaling Modulation : DGAME influences various signaling pathways involved in cell proliferation and apoptosis.
  • Interaction with Proteins : It has been shown to bind with galectin-3, a protein implicated in tumor progression, thereby inhibiting cancer cell metastasis .
  • Regulation of Gene Expression : Studies have indicated that pectin-derived compounds can enhance the expression of tight junction proteins such as claudin-1 and occludin, which are essential for maintaining intestinal barrier integrity .

Summary Table of Key Studies on DGAME

StudyFindingsMethodology
Enhanced tight junction protein expression in intestinal cellsIn vitro cell culture
Significant cytotoxicity against MCF-7 cellsMTT assay
Improved glucose metabolism in diabetic miceIn vivo animal study

Case Studies

  • Diabetes Management : A study involving diabetic mice treated with pectin extracts rich in galacturonic acid showed improved glycemic control and increased insulin sensitivity. The treatment led to a notable decrease in blood glucose levels over four weeks.
  • Cancer Treatment : Research on oligo-galacturonic acids derived from apple waste demonstrated their potential as anti-cancer agents through their ability to induce apoptosis in cancer cells while sparing normal cells .

Properties

IUPAC Name

methyl (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICCNWCUKCYGNF-DHVFOXMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369545
Record name D-Galacturonic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16048-08-1
Record name D-Galacturonic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of D-Galacturonic Acid Methyl Ester?

A1: this compound monohydrate has the molecular formula C8H14O7.H2O [, , ]. The sugar ring adopts the 4C1 conformation. The methoxy group has a gauche-trans orientation, and the methyl ester group is nearly planar and lies equatorial to the ring [].

Q2: What do we know about the molecular motions of this compound in the solid state?

A2: Proton NMR studies reveal that methyl groups primarily drive spin-lattice relaxation in this compound at low temperatures []. At higher temperatures, hydroxyl groups and water of crystallization contribute to relaxation in the laboratory frame. In the rotating frame, hydroxyl group and water molecule movement are the main relaxation pathways [].

Q3: How does this compound compare to D-Galacturonic Acid in terms of reactivity and browning?

A3: D-Galacturonic Acid exhibits significantly higher reactivity in nonenzymatic browning reactions compared to its methyl ester derivative []. This difference is likely due to the hemiacetal ring structure of the free acid, which is less stable and more prone to degradation [].

Q4: What is the role of this compound in ascorbic acid biosynthesis?

A5: Research suggests that this compound might be an intermediate in the biosynthesis of ascorbic acid, specifically in plant systems []. The proposed pathway involves the conversion of D-Galactose to this compound, followed by L-galactono-y-lactone and ultimately L-ascorbic acid [].

Q5: Are there any known applications of this compound in material science?

A6: this compound can be used as a building block for creating novel polymers []. For example, researchers have synthesized a poly-D-Galacturonic Acid Methyl Ester grafted vinyl monomer polymer, utilizing a strategic C-O protrusion of methyl methacrylate (MMA). This material showed promise as a super green adsorbent for removing Sm (III) and Nd (III) [].

Q6: What analytical techniques are commonly used to characterize this compound?

A6: Several analytical methods are employed to characterize this compound. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about molecular structure, dynamics, and interactions [].
  • Crystallography: Used to determine the three-dimensional structure and conformation of the molecule [, , ].
  • Chromatographic techniques: Useful for separating and identifying this compound and its degradation products [].

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